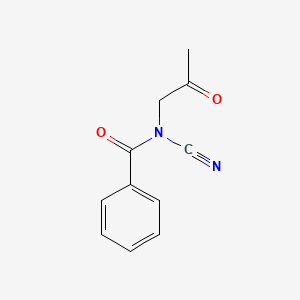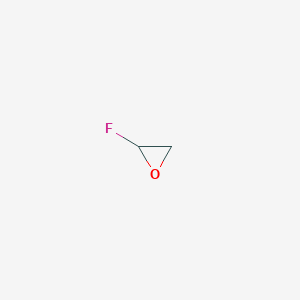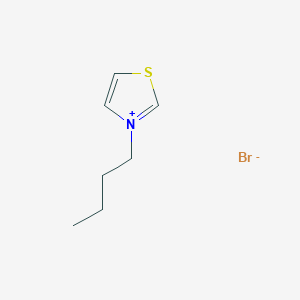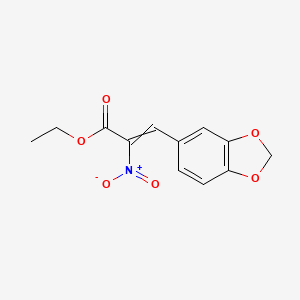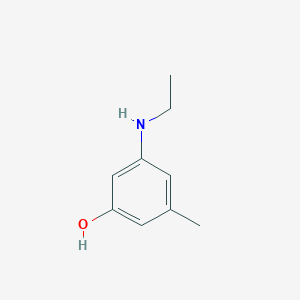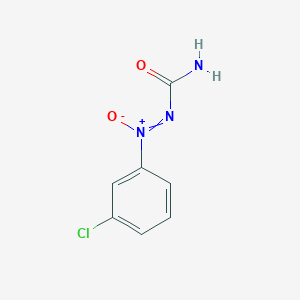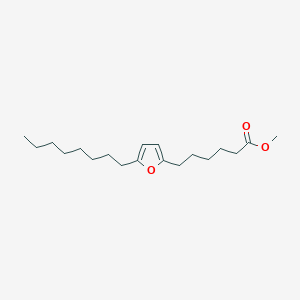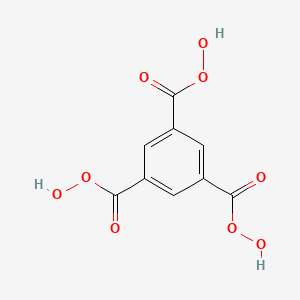
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one: is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms and two isopropyl groups attached to a dihydropyranone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one typically involves the chlorination of a suitable precursor followed by cyclization. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
作用機序
The mechanism by which 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and isopropyl groups play a crucial role in binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-2H-pyran-2-one
Uniqueness: Compared to similar compounds, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific dihydropyranone ring structure and the positioning of the chlorine and isopropyl groups
特性
CAS番号 |
62992-47-6 |
|---|---|
分子式 |
C11H15Cl3O2 |
分子量 |
285.6 g/mol |
IUPAC名 |
3,4,5-trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one |
InChI |
InChI=1S/C11H15Cl3O2/c1-5(2)7-8(12)11(14,6(3)4)9(13)10(15)16-7/h5-6,9H,1-4H3 |
InChIキー |
UUECRMFLAITBPN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(C(C(=O)O1)Cl)(C(C)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


